REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>CN(C)C=O>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:7])=[CH:4][N:3]=1 |f:1.2.3|
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Name
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|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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700 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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150 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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95 mL
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Br
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Type
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CUSTOM
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Details
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mechanical stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred at room temperature overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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the solids were filtered off
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Type
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WASH
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Details
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washed thoroughly with ethyl acetate
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Type
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CUSTOM
|
Details
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the solvent was removed under vacuum
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Type
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DISSOLUTION
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Details
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The filter cake was dissolved in water
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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CUSTOM
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Details
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The residue after evaporation of N,N-dimethylformamide
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Type
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WASH
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Details
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the combined organic extracts washed with brine (5×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CUSTOM
|
Details
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the solvent removed under reduced pressure
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Type
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TEMPERATURE
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Details
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The crude product was refluxed with 1:1 diethyl ether
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Type
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FILTRATION
|
Details
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the solids filtered off
|
Type
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TEMPERATURE
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Details
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(warm)
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Type
|
WASH
|
Details
|
washed with diethyl ether:hexane (1:1)
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
This solid was precipitated from hot toluene (hot filtration required to remove dibenzylated material)
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Type
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CUSTOM
|
Details
|
dried
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Type
|
CUSTOM
|
Details
|
to afford (I-28a) (107.2 g, 65%) as an off-white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
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NC1=NC=C(C(=O)OCC2=CC=CC=C2)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |